N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compounds
- Research on heterocyclic compounds similar to N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide includes the synthesis of novel oxadiazole heterocyclic compounds, expected to exhibit hypertensive activity. These compounds are synthesized from pyranopyridine and related compounds, demonstrating potential in medicinal chemistry (Kumar & Mashelker, 2007).
Antimicrobial and Antimycobacterial Activities
- Novel pyrazolopyrimidines derivatives, akin to the given compound, have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. Such research underscores the potential of these compounds in developing new therapeutic agents (Rahmouni et al., 2016).
Antioxidant Activities
- Compounds similar to this compound have been synthesized and shown to possess significant antioxidant activities. This highlights their potential in combating oxidative stress-related diseases (Zaki et al., 2017).
PET Imaging in Neuroinflammation
- A derivative of the compound has been synthesized for use as a potential PET agent in imaging of IRAK4 enzyme in neuroinflammation. This indicates its applicability in diagnostic imaging and neuroinflammatory research (Wang et al., 2018).
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-11-16(14(2)26-13)20(25)22-9-10-24-19(15-6-7-15)12-18(23-24)17-5-3-4-8-21-17/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZGDMLWFVSPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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